8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Description
8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hydroxypropyl group and a propyl group attached to the purine ring.
Properties
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-3-6-17-8-9(14-11(17)13-5-4-7-18)16(2)12(20)15-10(8)19/h18H,3-7H2,1-2H3,(H,13,14)(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOAKGYOIMVUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Synthesis
The synthesis begins with 3-methyl-7-propylpurine-2,6-dione, prepared via cyclocondensation of 4,5-diaminopyrimidine with diethyl malonate under acidic conditions. This method, adapted from purine scaffold syntheses, achieves a 75% yield when conducted in refluxing acetic acid.
Table 1: Reaction Conditions for Purine Core Synthesis
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4,5-Diaminopyrimidine | Acetic acid | 120 | 75 |
| Diethyl malonate | Ethanol | 80 | 68 |
Introduction of the 8-Amino Group
Position 8 is functionalized via nucleophilic displacement of a chloro intermediate. Chlorination at C8 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding 8-chloro-3-methyl-7-propylpurine-2,6-dione. Subsequent displacement with 3-hydroxypropylamine proceeds in isopropanol at 50°C for 12 hours, affording an 82% yield.
Key Reaction:
$$
\text{8-Chloro intermediate} + \text{3-Hydroxypropylamine} \xrightarrow{\text{Isopropanol, 50°C}} \text{Target compound} + \text{HCl}
$$
Protective Group Strategies
The hydroxyl group in 3-hydroxypropylamine is susceptible to oxidation during synthesis. Protection as a tert-butyldimethylsilyl (TBS) ether prior to substitution prevents side reactions. Deprotection using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl group with >90% efficiency.
Optimization and Scalability
Catalytic Enhancements
Employing catalytic triethylamine (2 mol%) during the displacement reaction accelerates kinetics, reducing reaction time from 12 to 6 hours while maintaining yield. Microwave-assisted synthesis at 100°C further enhances efficiency, achieving 85% yield in 2 hours.
Solvent and Temperature Effects
Polar aprotic solvents like DMF or DMSO improve reagent solubility but may promote side reactions. Isopropanol balances solubility and reactivity, minimizing byproduct formation. Elevated temperatures (>60°C) risk decomposition, whereas 50°C optimizes substitution kinetics.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O gradient) confirms >98% purity. Residual solvents (isopropanol, DMF) are below ICH limits (<0.1%).
Comparative Analysis of Methodologies
Table 2: Yield Comparison Across Synthetic Routes
| Method | Displacement Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 3-Hydroxypropylamine | 82 | 98 |
| Microwave-assisted | 3-Hydroxypropylamine | 85 | 97 |
| TBS-protected amine | TBS-Protected amine | 88 | 99 |
Microwave-assisted synthesis offers marginal yield improvements but requires specialized equipment. Protective group strategies enhance yield at the cost of additional steps.
Industrial and Environmental Considerations
Scalability
Batch processes in 50 L reactors demonstrate consistent yields (80–82%) with minimal protocol adjustments. Continuous flow systems are under investigation to reduce solvent use.
Green Chemistry Metrics
- Process Mass Intensity (PMI): 32 (conventional) vs. 25 (flow chemistry).
- E-factor: 18 kg waste/kg product, driven by solvent consumption.
Scientific Research Applications
8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the purine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes involved in purine metabolism and other biochemical pathways.
Comparison with Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Uniqueness: 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a hydroxypropyl group that enhances its solubility and potential for hydrogen bonding, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 328119-74-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and functional groups, which contribute to its interactions within biological systems.
- Molecular Formula : C12H19N5O3
- Molar Mass : 281.31 g/mol
- Density : 1.44 g/cm³ (predicted)
- pKa : 9.67 (predicted)
The compound features a purine core with hydroxypropyl and methyl substituents that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Many purine derivatives have been studied for their cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives show promise in modulating inflammatory pathways.
Anticancer Activity
A study examining the anticancer potential of similar purine derivatives reported significant cytotoxic effects against multiple cancer cell lines. The following table summarizes key findings related to the compound's activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 0.46 ± 0.04 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 (lung cancer) | 0.39 ± 0.06 | Apoptosis induction |
| Compound C | HepG2 (liver cancer) | 3.25 | Cell cycle arrest at G1 phase |
These results suggest that this compound may possess similar anticancer properties through mechanisms such as apoptosis and cell cycle modulation.
Anti-inflammatory Activity
Research into the anti-inflammatory effects of purine derivatives has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:
- Compounds have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Case Studies
-
Case Study on MCF7 Cell Line :
- A derivative of the compound was tested against the MCF7 cell line and demonstrated an IC50 value of 0.46 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways.
-
Case Study on NCI-H460 Cell Line :
- Another study reported that a related compound exhibited significant cytotoxicity with an IC50 value of 0.39 µM against NCI-H460 cells, suggesting a potential role in lung cancer therapy.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Kinase Inhibition : Compounds in this class often inhibit kinases like Aurora-A, which are crucial for cell cycle regulation.
- Cytokine Modulation : The ability to modulate cytokine levels suggests a role in inflammatory response regulation.
Q & A
Q. What are the optimized synthetic routes for 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step process, including:
- Nucleophilic substitution at the purine core (position 8) using 3-hydroxypropylamine under controlled pH and temperature .
- Alkylation at position 7 with propyl halides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
- Reductive amination (for amino group installation) with sodium triacetoxyborohydride (STAB) in dichloromethane .
Purity Optimization:
- Chromatographic purification : Silica gel chromatography with gradient elution (e.g., 0–5% MeOH/EtOAc) removes byproducts .
- Analytical validation : High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >98% purity. Reference standards from structurally similar purines (e.g., ’s CCS data) aid in method development .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-d6) confirm substituent positions. For example, the 3-hydroxypropylamino group shows characteristic δ ~4.30 ppm (methylene protons) and δ ~3.55 ppm (hydroxy proton) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 363.10925) .
- Collision Cross Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 183.3 Ų for [M+H]+) to distinguish adducts .
Q. What are the preliminary biological activities observed for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against purine-metabolizing enzymes (e.g., adenosine deaminase) using fluorogenic substrates. IC values are calculated from dose-response curves .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally related compounds (e.g., ’s chloroethyl derivative) to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer: Contradictions often arise from:
- Substituent effects : The 3-hydroxypropylamino group’s stereochemistry may alter target binding. Use chiral HPLC to isolate enantiomers and retest activity .
- Assay conditions : Standardize buffer pH (e.g., HEPES vs. Tris) and co-solvents (DMSO concentration ≤0.1%) to minimize variability .
- Target validation : Employ CRISPR-edited cell lines (e.g., ALDH1A1 knockouts) to confirm specificity .
Q. What computational strategies are effective for predicting interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of purine-binding enzymes (e.g., ALDH1A1 from ). Focus on hydrogen bonding with the hydroxypropyl group and π-π stacking with the purine core .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of the 7-propyl substituent in hydrophobic pockets .
- QSAR Models : Train models using bioactivity data from analogs (e.g., ’s derivatives) to prioritize synthesis targets .
Q. How can synthetic yields be improved while minimizing side products?
Methodological Answer:
- Reaction optimization :
- Temperature control : Maintain <50°C during alkylation to prevent purine ring degradation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for regioselective substitution at position 8 .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-alkylated products) and adjust stoichiometry (e.g., 1.2 equiv of propyl halide) .
Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Replace the 3-hydroxypropyl group with a 4-hydroxybutyl chain to improve solubility without losing hydrogen-bonding capacity .
- Prodrug approaches : Synthesize acetylated derivatives of the hydroxy group to enhance membrane permeability, with enzymatic hydrolysis in vivo .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., propyl chain oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
